molecular formula C19H13ClO3S B2590096 6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one CAS No. 690214-08-5

6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one

Cat. No.: B2590096
CAS No.: 690214-08-5
M. Wt: 356.82
InChI Key: PRMGLWVIPJXUSM-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one is a useful research compound. Its molecular formula is C19H13ClO3S and its molecular weight is 356.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Reactions with Zinc Enolates : Chromen-2-one derivatives, including those with bromo and aroyl groups, react with zinc enolates derived from 1-aryl-2-bromoalkanones, producing compounds like 4-(1-alkyl-2-aryl-2-oxoethyl)-3-aroyl-6-bromochroman-2-ones. This demonstrates their potential in synthesizing complex molecules for further biological or materials science applications (Shchepin et al., 2006).

Catalytic Applications

  • Polystyrene-supported TBD Catalysts : Novel polystyrene-bound catalysts have been tested in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, highlighting the role of chromen-2-one derivatives in synthesizing bioactive molecules, including Warfarin analogues (Alonzi et al., 2014).

Biological Activity

  • Antimicrobial Activity : Chromen-2-one derivatives have been evaluated for antimicrobial activity, showing potential as lead compounds for developing new antimicrobial agents. Compounds like 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives have displayed significant inhibition efficacy against various microbial strains, indicating their relevance in medicinal chemistry and drug development (Nagaraja et al., 2020).

Material Science and Photovoltaic Applications

  • Electronic and Photovoltaic Properties : The study of chromen-2-one-based organic dyes for dye-sensitized solar cells reveals the importance of structural modifications to enhance light-capturing and electron injection capabilities, which are crucial for improving photoelectric conversion efficiency. This underscores the potential of chromen-2-one derivatives in renewable energy technologies (Gad et al., 2020).

Properties

IUPAC Name

6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMGLWVIPJXUSM-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.